molecular formula C24H21I2N7O2 B11557684 6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(3,5-diiodo-2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11557684
M. Wt: 693.3 g/mol
InChI Key: WULVCAHJIFBPPY-MZJWZYIUSA-N
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Description

6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including methoxy, phenyl, and diiodo substituents, makes it an interesting subject for research in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process. One common approach is the condensation reaction between a hydrazine derivative and a triazine precursor. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-PHENYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and its triazine core. This combination imparts unique chemical properties, such as stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer distinct advantages in terms of biological activity, synthetic accessibility, and versatility in chemical reactions.

Properties

Molecular Formula

C24H21I2N7O2

Molecular Weight

693.3 g/mol

IUPAC Name

2-N-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-4-N-(4-methoxyphenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H21I2N7O2/c1-34-19-10-8-18(9-11-19)29-23-30-22(28-17-6-4-3-5-7-17)31-24(32-23)33-27-14-15-12-16(25)13-20(26)21(15)35-2/h3-14H,1-2H3,(H3,28,29,30,31,32,33)/b27-14+

InChI Key

WULVCAHJIFBPPY-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N/N=C/C4=C(C(=CC(=C4)I)I)OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NN=CC4=C(C(=CC(=C4)I)I)OC

Origin of Product

United States

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